N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide
Description
N-{5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide (CAS RN: 268733-44-4) is a heterocyclic compound with the molecular formula C₁₅H₁₁N₃O₄S₂ and a molecular weight of 361.39 g/mol . The structure comprises a thieno[2,3-d][1,3]thiazin-4-one core substituted with methyl groups at positions 5 and 6, and a 4-nitrobenzamide moiety at position 2. This compound is notable for its electron-withdrawing nitro group, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-7-8(2)23-13-11(7)14(20)24-15(17-13)16-12(19)9-3-5-10(6-4-9)18(21)22/h3-6H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSUSBGARJSZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and thiazine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide (CAS 268733-46-6)
This analog replaces the 4-nitro group with an unsubstituted benzamide moiety. Key differences include:
- Molecular Formula : C₁₅H₁₂N₂O₂S₂ (vs. C₁₅H₁₁N₃O₄S₂ for the nitro derivative).
- Molecular Weight : 316.4 g/mol (vs. 361.39 g/mol).
- Physical Properties : Predicted density of 1.43 g/cm³ and pKa of 8.71, indicating lower polarity compared to the nitro-substituted compound .
4-Nitro-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide
This compound replaces the thienothiazine core with a pyrimidine ring fused to a thiophene. Key distinctions:
- Structure: Contains a pyrimidine ring (vs.
- Physical Properties: Melting point of 265–267°C, higher than typical thienothiazine derivatives, suggesting increased thermal stability .
- Spectral Data : IR absorption bands at 1690 cm⁻¹ (C=O stretching) and 684 cm⁻¹ (C-S-C), similar to the nitrobenzamide group in the parent compound .
N-(3,4-Dicyanophenyl)-4-nitrobenzamide
Differences include:
- Core Structure: A dicyanophenyl group instead of thienothiazine, leading to distinct electronic properties (e.g., stronger electron-withdrawing effects from cyano groups) .
- Crystallography: Single-crystal X-ray diffraction data confirm planar geometry, contrasting with the non-planar thienothiazine system .
Comparative Data Table
Key Research Findings
Electronic Effects: The nitro group in N-{5,6-dimethyl-4-oxo-thienothiazin-2-yl}-4-nitrobenzamide enhances electrophilicity at the benzamide carbonyl, making it more reactive toward nucleophiles compared to non-nitro analogs .
Tautomerism: Thienothiazine derivatives exhibit tautomeric equilibria (e.g., thione-thiol forms), which are absent in pyrimidine-based analogs due to differing ring strain and electronic environments .
Biological Activity
N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 316.398 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 3.18
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler thiazine derivatives. The process may include the formation of thieno[2,3-d][1,3]thiazine rings followed by nitration and amide formation to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial and antifungal properties:
-
Antibacterial Activity :
- Tested against various strains including Staphylococcus aureus and Escherichia coli, the compound showed comparable or superior activity compared to standard antibiotics such as norfloxacin and chloramphenicol .
- In vitro studies indicated a minimum inhibitory concentration (MIC) that suggests effective bacterial growth inhibition.
- Antifungal Activity :
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : Research involving breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines revealed that certain derivatives of thiazine compounds could induce apoptosis in cancer cells. For instance, one derivative showed an IC50 value of 3.96 µM against MCF-7 cells, indicating potent anti-proliferative effects .
The biological activity of this compound is believed to be associated with its ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : The compound may act as an inhibitor of metalloenzymes such as carbonic anhydrase isoforms which are implicated in tumor progression and metastasis .
- Apoptotic Pathways : Evidence suggests that it can activate intrinsic apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited significant bactericidal activity with an MIC value lower than that of conventional antibiotics used for comparison.
Study 2: Anticancer Properties
In another case study focusing on breast cancer treatment, derivatives of this compound were tested for their ability to inhibit cell proliferation. Results showed that specific modifications to the thiazine structure enhanced cytotoxicity against MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., polar aprotic solvents for nucleophilic substitutions), and pH to stabilize reactive intermediates. Catalysts like coupling agents (e.g., HATU or DCC) are essential for amide bond formation. Purification via column chromatography (silica gel, hexane-EtOAc gradients) ensures high yields (>90%) and purity (>99% by HPLC) .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thieno-thiazin and benzamide moieties. Mass spectrometry (ESI-MS or HRMS) validates the molecular formula (C₁₅H₁₁N₃O₄S₂, MW 361.39). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>99%). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How can researchers elucidate the electronic and steric effects of the nitro group in the benzamide moiety?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model the nitro group’s electron-withdrawing effects on the benzamide ring. Experimental validation involves comparing reaction rates (e.g., nucleophilic aromatic substitution) with nitro-substituted analogs. IR spectroscopy tracks nitro group vibrations (asymmetric stretch ~1520 cm⁻¹) to assess electronic perturbations .
Advanced Research Questions
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in antimicrobial assays?
- Methodological Answer : Synthesize derivatives with modifications to the thieno-thiazin core (e.g., methyl group removal) or benzamide nitro substitution (e.g., replacing NO₂ with CN or CF₃). Test against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains via broth microdilution (MIC values). Cross-reference with computational docking studies (Autodock Vina) targeting enzymes like dihydrofolate reductase .
Q. How should researchers address contradictions in bioactivity data across different assay models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using CLSI guidelines. Validate cytotoxicity (MTT assay on HEK-293 cells) to distinguish true bioactivity from nonspecific effects. Cross-validate using orthogonal assays (e.g., time-kill kinetics vs. static MIC measurements) .
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?
- Methodological Answer : Generate 3D structures using the InChI key (from ) in ChemAxon or Open Babel. Perform molecular docking against crystallographic targets (PDB: e.g., 4LOM for bacterial enzymes). MD simulations (GROMACS) over 100 ns assess binding stability. Free energy calculations (MM-PBSA) quantify affinity differences between analogs .
Q. What reaction mechanisms dominate functional group modifications of the thieno-thiazin core?
- Methodological Answer : The 4-oxo group undergoes nucleophilic addition (e.g., Grignard reagents), while the thiazine sulfur participates in oxidation (e.g., H₂O₂ to sulfoxide) or alkylation. Monitor intermediates via TLC and LC-MS. For nitro group reduction (to NH₂), use catalytic hydrogenation (Pd/C, H₂) or Zn/HCl, followed by Boc protection for stability .
Q. What analytical challenges arise in detecting trace impurities, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
